molecular formula C10H7BrN2O B11865442 2-Bromoquinoline-4-carboxamide

2-Bromoquinoline-4-carboxamide

Cat. No.: B11865442
M. Wt: 251.08 g/mol
InChI Key: ADKAZKCXBSTGQZ-UHFFFAOYSA-N
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Description

2-Bromoquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 2-position and a carboxamide group at the 4-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoquinoline-4-carboxamide typically involves the bromination of quinoline derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 2-bromoquinoline with an appropriate amide source under suitable conditions. For example, the reaction can be carried out using ammonium acetate and triethyl orthoacetate in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the normal functioning of the pathogen, leading to its death. The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxamide
  • 2-Hydroxyquinoline-4-carboxamide
  • 2-Aminoquinoline-4-carboxamide

Uniqueness

2-Bromoquinoline-4-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a valuable intermediate in synthetic chemistry. Additionally, the carboxamide group enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromoquinoline-4-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14)

InChI Key

ADKAZKCXBSTGQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)N

Origin of Product

United States

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